molecular formula C20H20FN3O5S B2782846 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate CAS No. 941944-71-4

2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

Cat. No.: B2782846
CAS No.: 941944-71-4
M. Wt: 433.45
InChI Key: OSUHACGAIHMTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate is a synthetic organic molecule featuring a complex hybrid structure. Its core consists of a benzo[e][1,2,4]thiadiazine ring system with a sulfone group (1,1-dioxide) at positions 1 and 4, which is fused to a butanoate ester chain. The ester moiety is further substituted with a 2-oxoethyl group linked to a 3-fluoro-4-methylphenylamine residue.

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-13-9-10-14(11-15(13)21)22-19(25)12-29-20(26)8-4-7-18-23-16-5-2-3-6-17(16)30(27,28)24-18/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHACGAIHMTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be bacterial proteins or enzymes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. If the compound does indeed have antimicrobial activity, it could potentially affect pathways critical for bacterial growth and survival.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. If the compound acts as an antimicrobial, the result could be the inhibition of bacterial growth or survival.

Action Environment

Environmental factors such as pH, temperature, and presence of other interacting molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its function.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate are largely derived from its interactions with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions. The nature of these interactions is complex and multifaceted, involving a range of binding interactions and enzymatic processes.

Biological Activity

The compound 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate , with the CAS number 941944-71-4 , is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

The molecular formula of this compound is C20H20FN3O5SC_{20}H_{20}FN_{3}O_{5}S, and it has a molecular weight of 433.5 g/mol . The structure features a fluorinated aromatic amine and a thiadiazine moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC20H20FN3O5S
Molecular Weight433.5 g/mol
CAS Number941944-71-4

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Protein Binding : It can bind to proteins, influencing their activity and potentially modulating signaling pathways.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed in response to treatment with this compound.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar in structure have shown effectiveness against HIV-1 by inhibiting the capsid protein, which is crucial for viral replication .

In a study involving phenylalanine derivatives, it was found that certain modifications led to improved antiviral activity against HIV-1, with effective concentrations (EC50) ranging from 90 nM to 10.81 µM . This suggests that the thiadiazine ring and other substituents significantly affect the antiviral potency.

Antitumor Effects

The compound has also been investigated for potential antitumor effects. In vitro studies demonstrated that it could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The combination of this compound with other agents has shown synergistic effects in reducing tumor size in xenograft models .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate:

  • HIV Inhibition : A study evaluated various derivatives for their ability to inhibit HIV replication in TZM-bl cells, revealing EC50 values that indicate strong antiviral activity .
  • Tumor Growth Suppression : In a mouse model study, the compound was shown to significantly reduce tumor growth when used in combination with established chemotherapeutics .

Scientific Research Applications

The biological activity of this compound has been primarily attributed to its interactions with various biomolecules. The following mechanisms have been proposed:

1. Enzyme Inhibition

  • The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This has been observed in studies focusing on its potential as an antiviral agent.

2. Protein Binding

  • It can bind to proteins, influencing their activity and potentially modulating signaling pathways crucial for cellular responses.

3. Gene Expression Modulation

  • Changes in gene expression patterns have been observed in response to treatment with this compound, indicating its potential role in regulating cellular processes.

Applications in Antiviral Research

Recent studies have highlighted the compound's efficacy against viral infections, particularly HIV. Research indicates that derivatives of this compound exhibit significant antiviral activity by inhibiting the HIV-1 capsid protein (CA), which is crucial for viral replication.

In one study, synthesized compounds based on the structure of 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate were evaluated for their ability to inhibit HIV replication in TZM-bl cells. The results demonstrated that certain derivatives had EC50 values ranging from 2.11 μM to 5.96 μM, indicating promising antiviral properties .

Applications in Anticancer Research

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thiadiazine moiety is believed to enhance its biological activity by facilitating interactions with cellular targets involved in cancer progression.

Case Studies

Case Study 1: Antiviral Activity
In a comparative study of several phenylalanine derivatives with similar structures to the target compound, it was found that those containing electron-withdrawing groups at specific positions exhibited enhanced antiviral activity against HIV . The most active derivative demonstrated an EC50 value significantly lower than that of other tested compounds.

Case Study 2: Anticancer Potential
Another study explored the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives led to a dose-dependent reduction in cell viability, suggesting that modifications to the thiadiazine ring could optimize anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a sulfonated thiadiazine ring, a butanoate ester, and a fluorinated aromatic amine. Below is a comparative analysis with key analogues from the literature:

Compound Core Structure Functional Groups Reported Activity/Use Key Differences
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide Butanoate ester, fluoro-methylphenylamine Not explicitly reported (inference: enzyme inhibition) Unique fluorinated aromatic substitution
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Acetamide, ketone Precursor for derivatization Lacks sulfone and ester groups
Dendalone 3-hydroxybutyrate Sesterterpene + hydroxybutyrate Hydroxybutyrate ester, terpene backbone Antileukemic (in vitro) Natural product; lacks heterocyclic core
2,2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4(4-acetylaminophenyl)-butanoic acid Thiadiazole + butanoic acid Thiadiazole, acetylaminophenyl, hydroxy Synthetic intermediate Acidic carboxylate vs. ester linkage

Key Observations:

Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from simpler thiadiazoles (e.g., ) or benzothiazines (e.g., ).

Ester vs. Acid Functionality: Unlike the butanoic acid derivative in , the butanoate ester in the target compound likely enhances lipophilicity, improving membrane permeability and bioavailability.

Fluorinated Aromatic Substitution : The 3-fluoro-4-methylphenylamine group introduces steric and electronic effects absent in natural analogues like dendalone 3-hydroxybutyrate . Fluorination often enhances metabolic stability in drug candidates.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions, including esterification and coupling of the benzo[e][1,2,4]thiadiazine-dioxide moiety with the fluoro-methylphenylamino-oxoethyl group. Key reagents include sodium borohydride for selective reductions and dichloromethane/ethanol as solvents under controlled temperatures (40–60°C) to prevent side reactions . Nucleophilic substitution reactions may require amines or thiols to stabilize intermediates. Purity is typically verified via HPLC (>98%) and NMR spectroscopy .

Q. How can the compound’s structural features be characterized to confirm its identity?

Use a combination of X-ray crystallography for absolute configuration determination, DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps), and NMR (¹H/¹³C, 2D-COSY) to resolve stereochemistry and functional groups. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .

Q. What analytical methods are recommended to assess purity and stability under experimental conditions?

Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products. Thermal stability is assessed via TGA/DSC to identify decomposition thresholds (>200°C) .

Q. Which in vitro assays are suitable for preliminary screening of its biological activity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiadiazine and aryl moieties, which often interact with catalytic sites. Use fluorescence-based assays (IC₅₀ determination) and SPR for binding kinetics. Cytotoxicity can be screened via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the compound’s solubility and logP affect experimental design?

The compound’s logP (~3.5) predicts moderate lipophilicity, requiring solvents like DMSO for stock solutions. Solubility in aqueous buffers (pH 7.4) is typically <50 µM, necessitating surfactants (e.g., Tween-80) for in vivo studies. Use shake-flask or HPLC-derived methods to measure partition coefficients .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding modes with proteins like cyclooxygenase-2 or DNA topoisomerases. MD simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Pharmacophore models align its sulfone and carbonyl groups with known active sites .

Q. What strategies resolve contradictions in bioactivity data across studies?

Conduct meta-analysis of dose-response curves and structural analogs (e.g., ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate) to identify substituent effects. Validate discrepancies via orthogonal assays (e.g., SPR vs. enzyme inhibition) and check for assay interference (e.g., fluorescence quenching) .

Q. How to design a pharmacokinetic study for this compound?

Use in vitro microsomal stability assays (human liver microsomes, CYP450 isoforms) to predict metabolic pathways. For in vivo PK, administer IV/PO doses in rodent models and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability. Tissue distribution studies require organ homogenization and extraction .

Q. What structural modifications enhance selectivity for therapeutic targets?

Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve binding to hydrophobic pockets. Modify the butanoate chain length to reduce off-target effects. SAR studies should compare IC₅₀ values of analogs in primary vs. counter-screens .

Q. How to assess its environmental impact and degradation pathways?

Follow INCHEMBIOL project guidelines : measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Koc). Use LC-QTOF to identify transformation products. Ecotoxicity is evaluated via Daphnia magna and algal growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.